7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
Pyrrolo[2,3-d]pyrimidines are a class of compounds that have attracted interest due to their biological activities and potential therapeutic applications. This interest has led to the exploration of their synthesis, structural characteristics, and chemical properties.
Synthesis Analysis
Pyrrolo[2,3-d]pyrimidines are synthesized through various methods, including the condensation reactions of diketene with amines and aldehydes under catalytic conditions, leading to diverse derivatives with high yields (Shaabani et al., 2009). Another approach involves the intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives to yield methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates (Verves et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied, revealing that modifications at specific positions on the ring system can significantly influence the compound's properties. For example, the introduction of different substituents at the 4, 6, or 7 positions impacts the molecular conformation and, subsequently, the biological activity (Renau et al., 1996).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, to yield a wide range of functionalized derivatives. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to explore its chemical properties further.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of pyrrolo[2,3-d]pyrimidines depend significantly on their molecular structure. For instance, the introduction of methoxy or ethoxy groups can affect the compound's solubility and crystallinity, which are essential for its application in medicinal chemistry (Trilleras et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
- The chemical synthesis of pyrrolo[2,3-d]pyrimidines, including variants similar to the specified compound, has been explored due to their antiviral activities and potential as nucleoside antibiotics. For instance, modifications at certain positions on the pyrrolo[2,3-d]pyrimidine skeleton can significantly affect antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Renau et al., 1996).
- Research into the structural modifications of thiazolopyrimidines reveals insights into their conformational features and how these affect supramolecular aggregation. This has implications for the design of compounds with desired chemical and physical properties (Nagarajaiah & Begum, 2014).
Biological Activities
- Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their biological activities, including antiproliferative and antiviral evaluations. These compounds, related to nucleoside antibiotics like toyocamycin and sangivamycin, were prepared and tested for their potential biological applications (Swayze et al., 1992).
- The exploration of antimicrobial activities of new compounds derived from pyrrolo[2,3-d]pyrimidine nucleosides indicates a potential route for the development of novel antimicrobial agents. This research highlights the importance of chemical structure in determining the biological activity of these compounds (Abdel-rahman et al., 2002).
Antiprotozoal Applications
- Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown promising antiprotozoal activities, demonstrating the potential of pyrrolo[2,3-d]pyrimidine derivatives in treating protozoal infections. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004).
properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-11(2)6-7-18-14(22)13-10-12-15(21(13)8-9-25-5)19(3)17(24)20(4)16(12)23/h10-11H,6-9H2,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKHYVDITYHUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(N1CCOC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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